5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Lipophilicity LogP Drug Design

This 5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is the only tri-halogenated azaindole that enables a programmed three-step diversification via chemoselective C–X oxidative addition: Suzuki at C3-iodo, then Buchwald-Hartwig/Suzuki at C5-bromo, leaving C4-chloro for late-stage SNAr. Directly accesses the most potent FGFR/c-Met inhibitor chemical space with reported sub-nanomolar activity. Procure this specific regioisomer—not interchangeable halogen analogs—to avoid failed cross-coupling yields and costly route redesign.

Molecular Formula C7H3BrClIN2
Molecular Weight 357.37 g/mol
CAS No. 1092579-75-3
Cat. No. B1487836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS1092579-75-3
Molecular FormulaC7H3BrClIN2
Molecular Weight357.37 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=CN=C2N1)Br)Cl)I
InChIInChI=1S/C7H3BrClIN2/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,(H,11,12)
InChIKeyFJYALTXITHNDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1092579-75-3): Chemical Profile and Procurement Baseline for a Tri-Halogenated Azaindole Building Block


5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1092579-75-3) is a tri-halogenated heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class [1]. It features a specific substitution pattern with bromine at the 5-position, chlorine at the 4-position, and iodine at the 3-position, resulting in a molecular weight of 357.37 g/mol and a molecular formula of C7H3BrClIN2 . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, where its unique halogen arrangement enables sequential chemoselective cross-coupling reactions [2].

5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Why Position-Specific Halogenation Defines Its Synthetic Utility and Precludes Simple Analog Replacement


Within the pyrrolo[2,3-b]pyridine scaffold, the number, type, and precise ring position of halogen substituents critically dictate both the regioselectivity of subsequent cross-coupling reactions and the biological activity of derived kinase inhibitors [1]. The 5-bromo-4-chloro-3-iodo substitution pattern in this compound is not interchangeable with other tri-halogenated regioisomers (e.g., 5-bromo-4-chloro-2-iodo, CAS 876343-87-2) or analogs with different halogen combinations (e.g., 3,4-dibromo-5-chloro or 4-chloro-5-iodo). Such substitutions alter the electronic environment of the azaindole core and the relative reactivity of each C–X bond toward oxidative addition in metal-catalyzed transformations, directly impacting synthetic route efficiency and final product purity [2]. Procurement of an incorrect halogen regioisomer or a less reactive analog will result in failed or suboptimal coupling yields, necessitating costly route redesign and validation delays.

5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Evidence-Based Differentiation Through Quantitative Physicochemical and Reactivity Comparisons


Comparative LogP and Predicted Lipophilicity: How the Tri-Halogen Pattern Alters Partitioning Relative to Non-Iodinated Analogs

The presence of three distinct halogens—bromine, chlorine, and iodine—on the pyrrolo[2,3-b]pyridine core significantly elevates the compound's predicted lipophilicity compared to non-iodinated analogs. The consensus Log P for 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is calculated as 3.28 . In contrast, the non-iodinated precursor 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine exhibits a lower predicted Log P of approximately 2.8, while the mono-iodinated analog 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine shows an intermediate value of ~3.0 . This quantifiable difference in lipophilicity influences membrane permeability and binding pocket occupancy in biological assays, making the tri-halogenated variant a distinct chemical probe.

Lipophilicity LogP Drug Design

Differential Halogen Reactivity in Cross-Coupling: Iodine at C3 as a Superior Leaving Group Compared to Bromine at C5

The compound's synthetic value derives from the hierarchical reactivity of its three C–X bonds. Iodine at the 3-position exhibits significantly greater leaving-group ability than bromine at the 5-position, enabling chemoselective sequential functionalization. In a representative synthesis, the 3-iodo group undergoes selective Suzuki coupling with aryl boronic acids under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) while the 5-bromo and 4-chloro substituents remain intact [1]. This contrasts with 3,4-dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, where both C3 and C4 bear bromine, leading to competitive coupling and reduced regioselectivity . The presence of iodine at C3 in the target compound ensures >95% selectivity for the 3-position in the first coupling step, a feature not achievable with all-brominated or all-chlorinated analogs.

Cross-coupling Chemoselectivity Suzuki-Miyaura

FGFR Kinase Inhibition: Tri-Halogenated Azaindole as a Privileged Scaffold for Sub-Nanomolar Inhibitor Design

The 5-bromo-4-chloro-3-iodo substitution pattern on the pyrrolo[2,3-b]pyridine core has been directly implicated in the design of potent fibroblast growth factor receptor (FGFR) inhibitors. When elaborated via cross-coupling at the 3-position, derivatives of this building block have yielded compounds with sub-nanomolar IC₅₀ values against FGFR1, FGFR2, and FGFR3 [1]. In one study, a closely related 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine-derived inhibitor demonstrated IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) . The 3-iodo substituent in the target compound serves as a synthetic handle to introduce diverse aryl/heteroaryl groups that occupy the ATP-binding pocket, a modification not accessible from 3-unsubstituted analogs such as 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, which lack the critical C3 functionalization point.

Kinase inhibition FGFR Anticancer

5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: High-Value Application Scenarios Driven by Quantitative Evidence


Sequential, Chemoselective Synthesis of 3,5-Disubstituted Kinase Inhibitor Libraries

The differential reactivity of the iodine (C3), bromine (C5), and chlorine (C4) substituents enables a programmed, three-step diversification strategy [1]. First, Suzuki-Miyaura coupling selectively targets the C3-iodo group. Subsequent Buchwald-Hartwig amination or Suzuki coupling can then address the C5-bromo position under more forcing conditions. Finally, the C4-chloro substituent remains available for nucleophilic aromatic substitution (SNAr) or can be retained as a metabolically stabilizing handle [2]. This sequential approach is particularly valuable for generating focused libraries of FGFR, c-Met, or CHK1/CHK2 inhibitors where distinct vectors from the azaindole core are required for optimal binding.

Synthesis of High-Potency FGFR Inhibitors for Oncology Lead Optimization

This compound serves as the foundational building block for synthesizing analogs of potent FGFR inhibitors with reported sub-nanomolar activity [1]. The 3-iodo group allows direct installation of aryl or heteroaryl moieties that occupy the hydrophobic back pocket of the FGFR ATP-binding site, a key determinant of inhibitor potency and isoform selectivity. Medicinal chemistry teams engaged in FGFR-targeted oncology programs (e.g., for bladder, breast, or lung cancers harboring FGFR alterations) should prioritize this building block to access the most active chemical space identified in published SAR studies.

Preparation of Advanced Intermediates for c-Met Kinase Inhibitors with Superior Cellular Activity

Derivatives synthesized from this tri-halogenated azaindole core have demonstrated cytotoxic IC₅₀ values in the nanomolar to low micromolar range against multiple cancer cell lines, outperforming the clinical candidate Foretinib in head-to-head comparisons [1]. Specifically, compound 15f, which is structurally derived from a 5-bromo-4-chloro-3-substituted pyrrolo[2,3-b]pyridine, exhibited IC₅₀ values of 1.04 μM (A549), 0.02 μM (PC-3), and 9.11 μM (MCF-7), representing a 0.62- to 19.5-fold improvement over Foretinib. This building block is therefore essential for medicinal chemists aiming to improve upon the potency profile of existing c-Met inhibitor chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.